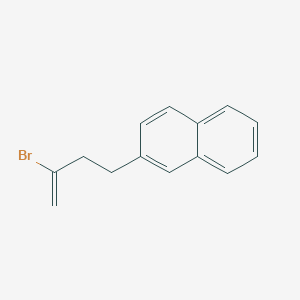

2-Bromo-4-(2-naphthyl)-1-butene

Description

Contextualization of Vinylic Halides in Modern Organic Synthesis

Vinylic halides are organic compounds in which a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. britannica.com Unlike their alkyl halide counterparts, vinylic halides are generally unreactive in traditional nucleophilic substitution reactions (SN1 and SN2). britannica.comvaia.com This reduced reactivity is attributed to the increased strength of the sp²-hybridized carbon-halogen bond and the steric hindrance around the double bond. vaia.com

However, the true synthetic utility of vinylic halides is unlocked through transition-metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, have revolutionized organic synthesis by allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Vinylic halides, including vinylic bromides, are key substrates in these transformations, enabling the introduction of a wide range of functional groups with high stereo- and regioselectivity. wisc.edunih.gov For instance, palladium-catalyzed reactions can convert vinyl bromides into enamines, which can then participate in further reactions like Michael additions. organic-chemistry.orgrsc.org Furthermore, copper-catalyzed cross-coupling reactions of vinylic halides with alcohols provide a stereospecific route to vinylic ethers. acs.org The development of iron-catalyzed reductive cross-coupling reactions has further expanded the utility of vinylic halides in forming alkanes. rsc.org

Significance of the Naphthyl Moiety as a Structural and Functional Element

The naphthyl group, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a prominent structural motif in organic and medicinal chemistry. ijpsjournal.com Its extended π-conjugated system imparts unique electronic and photophysical properties to molecules. mdpi.com The naphthalene (B1677914) scaffold is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comresearchgate.netnih.gov

The versatility of the naphthyl group stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties. nih.gov This adaptability makes it a valuable component in the design of new therapeutic agents and functional materials. researchgate.netchemicalbook.com For example, the incorporation of a naphthyl group can influence a molecule's ability to interact with biological targets through π-π stacking and other non-covalent interactions. mdpi.com

Overview of "2-Bromo-4-(2-naphthyl)-1-butene" as a Scaffold for Research in Organic Chemistry

The compound this compound combines the key features of a vinylic bromide and a naphthyl group, making it a valuable and versatile scaffold for organic synthesis. fluorochem.co.ukriekemetals.com The vinylic bromide functionality serves as a handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the butene chain. wisc.eduorganic-chemistry.org Simultaneously, the naphthyl moiety provides a rigid, aromatic core that can be further modified or can impart specific biological or material properties to the final product. acs.orgacs.org

The synthesis of such butene derivatives can be approached through various methods, including the reaction of Grignard reagents with substituted butenes. nih.gov The general class of butenes can be synthesized through processes like the cracking of larger hydrocarbons or the dehydrogenation of butane. chemicalbook.com Specifically, substituted 1,3-butadienes, which are structurally related, can be prepared via a two-step sequence involving cuprate (B13416276) addition to 1,4-dibromo-2-butene (B147587) followed by dehydrohalogenation. nih.gov

The combination of these two reactive and structurally significant moieties within a single molecule opens up numerous possibilities for the construction of complex and novel chemical entities with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromobut-3-enyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,1,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCUKRUVVLKSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294245 | |

| Record name | 2-(3-Bromo-3-buten-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-52-8 | |

| Record name | 2-(3-Bromo-3-buten-1-yl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-3-buten-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 2 Naphthyl 1 Butene and Its Stereoisomers

Regioselective and Stereoselective Bromination Approaches to Unsaturated Naphthyl Alkenes

A logical synthetic precursor to the target compound is 4-(2-naphthyl)-1-butene (B1367631). The introduction of a bromine atom at the C-2 position of this alkene requires methods that favor allylic substitution over addition to the double bond.

Electrophilic addition of bromine (Br₂) across the double bond of an alkene is a fundamental reaction. In the case of a precursor like 4-(2-naphthyl)-1-butene, this pathway would lead to the formation of 1,2-dibromo-4-(2-naphthyl)butane. This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. While this method is effective for producing vicinal dibromides, it does not yield the desired vinyl bromide structure of 2-Bromo-4-(2-naphthyl)-1-butene and represents an indirect, less efficient route that would require a subsequent elimination step.

To achieve selective bromination at the allylic position (C-3) of 4-(2-naphthyl)-1-butene, a radical substitution mechanism is necessary. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of molecular bromine, which disfavors electrophilic addition and promotes the radical pathway. libretexts.org The reaction is typically initiated by light or a radical initiator.

The mechanism involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. middlebury.edu This radical has two resonance forms, with the unpaired electron density shared between C-1 and C-3. Subsequent reaction with Br₂ can therefore lead to two constitutional isomers: 3-bromo-4-(2-naphthyl)-1-butene and 1-bromo-4-(2-naphthyl)-2-butene. The formation of the target compound, this compound, is not directly achieved via this pathway on this specific precursor. However, allylic bromination is a key strategy for introducing bromine adjacent to a double bond, a structural motif related to the target molecule.

Table 1: Representative Conditions for Allylic Bromination

| Entry | Precursor | Reagent | Initiator/Solvent | Product(s) |

|---|---|---|---|---|

| 1 | 1-Butene | NBS | Peroxide / CCl₄ | 3-Bromo-1-butene & 1-Bromo-2-butene |

This table illustrates the general principle of allylic bromination. The product distribution depends on the stability of the intermediate radicals and steric factors. middlebury.edustackexchange.com

Olefination Strategies for Butene Formation

Olefination reactions provide a powerful means of constructing the C=C double bond of the target molecule from carbonyl precursors.

The Wittig reaction and its modifications are cornerstone methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org To synthesize this compound, a plausible disconnection involves the reaction of a carbonyl compound with a phosphorus ylide.

A highly effective approach is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com This method is renowned for its high (E)-stereoselectivity. alfa-chemistry.comorganic-chemistry.org A potential synthesis could involve the reaction of (2-naphthyl)acetaldehyde with the carbanion generated from diethyl (1-bromoethyl)phosphonate. The phosphonate (B1237965) carbanion acts as a nucleophile, attacking the aldehyde to form an intermediate that subsequently eliminates a water-soluble phosphate (B84403) byproduct to yield the alkene. wikipedia.orgalfa-chemistry.com The stereochemical outcome can be influenced by the choice of base and reaction conditions. nih.gov

Table 2: Representative HWE Olefination Conditions

| Entry | Aldehyde Precursor | Phosphonate Reagent | Base | Solvent | Predominant Isomer |

|---|---|---|---|---|---|

| 1 | (2-Naphthyl)acetaldehyde | Diethyl (1-bromoethyl)phosphonate | NaH | THF | (E) |

| 2 | (2-Naphthyl)acetaldehyde | Diethyl (1-bromoethyl)phosphonate | KHMDS | THF | (E) |

This table presents plausible conditions for the HWE synthesis of a related α-bromo-alkene, illustrating how different reagents and bases can control the stereochemical outcome. nrochemistry.comnih.gov

The Tebbe and Petasis reagents are organotitanium compounds used for converting carbonyl groups into alkenes, particularly for methylenation (the conversion of C=O to C=CH₂). nrochemistry.comsynarchive.comorganic-chemistry.org These reagents are highly effective, even with sterically hindered ketones and esters, which can be challenging substrates for Wittig reagents. wikipedia.org

For the synthesis of this compound, a suitable precursor would be the ketone 1-bromo-3-(2-naphthyl)propan-2-one. The reaction with a methylenating agent like the Petasis reagent (Cp₂Ti(CH₃)₂) or the Tebbe reagent would replace the carbonyl oxygen with a methylene (B1212753) group to form the desired terminal alkene. wikipedia.org The mechanism proceeds through the in-situ generation of a reactive Schrock carbene (Cp₂Ti=CH₂), which forms a four-membered oxatitanacyclobutane intermediate with the ketone. wikipedia.orgyoutube.com This intermediate then fragments to yield the alkene product and a titanium oxide byproduct. nrochemistry.comwikipedia.org

Table 3: Representative Conditions for Petasis Olefination

| Entry | Carbonyl Precursor | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1 | 1-Bromo-3-(2-naphthyl)propan-2-one | Petasis Reagent (Cp₂Ti(CH₃)₂) | Toluene | 60-75 °C | This compound |

This table outlines typical conditions for the olefination of a ketone precursor to form the target molecule. wikipedia.orgsantiago-lab.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions offer a modular and highly efficient strategy for forming carbon-carbon bonds. Reactions such as the Suzuki, Negishi, or Stille couplings are central to modern organic synthesis. torontomu.cascispace.com

A logical disconnection for constructing this compound is between the naphthyl ring and the butene chain. For example, a Suzuki coupling could be employed to couple an organoboron derivative of one fragment with a halide of the other, catalyzed by a palladium complex. A plausible route involves the reaction of 2-naphthylboronic acid with a suitable brominated butene partner, such as 2,4-dibromo-1-butene. The palladium catalyst facilitates the reaction, typically in the presence of a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the vinyl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. torontomu.ca Careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 4: Representative Suzuki Cross-Coupling Conditions

| Entry | Aryl Partner | Alkene Partner | Catalyst | Ligand | Base | Yield |

|---|---|---|---|---|---|---|

| 1 | 2-Naphthylboronic acid | 2,4-Dibromo-1-butene | Pd(PPh₃)₄ | - | Na₂CO₃ | High |

This table shows plausible component combinations and conditions for a Suzuki cross-coupling approach to the target skeleton.

Palladium-Catalyzed Heck, Suzuki-Miyaura, and Sonogashira Coupling with Naphthyl Precursors

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The Heck, Suzuki-Miyaura, and Sonogashira reactions are particularly relevant for the synthesis of vinyl- and aryl-substituted compounds. These reactions can be employed to construct the this compound framework by coupling appropriate naphthyl precursors with butenyl fragments.

The Mizoroki-Heck reaction , for instance, allows for the coupling of aryl halides with alkenes. orientjchem.org In a potential synthesis of the target compound, a naphthyl halide could be coupled with a suitable butene derivative. The efficiency of such reactions can be enhanced by using N-heterocyclic carbene (NHC) ligands, which are known to improve the stability and activity of the palladium catalyst. orientjchem.org Research has demonstrated that in situ generated palladium-carbene complexes can effectively catalyze the Mizoroki-Heck reaction, offering good yields of the desired products. orientjchem.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. This method is widely used due to its mild reaction conditions and high functional group tolerance. researchgate.net For the synthesis of this compound, a potential route would involve the coupling of a naphthylboronic acid with a bromo-substituted butene. The use of naphthalenomethyl-substituted imidazolidin-2-ylidene ligands in aqueous media has been shown to be effective for both Heck and Suzuki-Miyaura reactions. researchgate.net

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, can also be adapted. While typically used to form C(sp)-C(sp2) bonds, it can be part of a multi-step synthesis. For example, a naphthyl halide could be coupled with a protected butynyl alcohol, followed by reduction and bromination to yield the target molecule. Solvent-free Sonogashira reactions using a vibratory ball mill have been reported for the functionalization of naphthalene (B1677914) diimides, highlighting the versatility of this method. nih.gov

| Reaction | Coupling Partners | Key Features | Potential Application for Target Synthesis |

| Mizoroki-Heck | Aryl/Vinyl Halide + Alkene | Direct arylation/vinylation of alkenes. orientjchem.org | Coupling of a naphthyl halide with a butene derivative. |

| Suzuki-Miyaura | Organoboron Compound + Organohalide | Mild conditions, high functional group tolerance. researchgate.net | Coupling of a naphthylboronic acid with a bromo-substituted butene. |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Formation of C(sp)-C(sp2) bonds. nih.gov | Multi-step synthesis involving a naphthyl alkyne intermediate. |

Nickel-Catalyzed Cross-Coupling Involving Vinylic Halides

Nickel catalysis has emerged as a powerful alternative to palladium catalysis, often providing complementary reactivity and enabling the use of less reactive electrophiles. For the synthesis of this compound, nickel-catalyzed cross-coupling reactions involving vinylic halides are of significant interest.

A notable development is the decarboxylative cross-coupling of carboxylic acids with vinyl halides, achieved through the synergistic merger of photoredox and nickel catalysis. nih.gov This method allows for the vinylation of various α-oxy and α-amino acids, as well as simple hydrocarbon-substituted acids, with vinyl iodides and bromides under mild conditions. nih.gov This approach could potentially be adapted to couple a naphthyl-containing carboxylic acid derivative with a suitable vinyl bromide to construct the butenyl portion of the target molecule.

Furthermore, nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides presents another viable strategy. nih.gov This method avoids the pre-formation of organometallic nucleophiles by directly coupling two different electrophiles. nih.gov The mechanism involves the selective oxidative addition of the aryl halide to a nickel(0) complex, followed by reaction with an alkyl radical. nih.gov This could be applied by coupling a naphthyl halide with a bromo-substituted butene. The use of bis(pinacolato)diboron (B136004) as a reductant in nickel-catalyzed couplings of unactivated alkyl halides has also been shown to be effective. rsc.org

Stereoselective Hydrovinylation of Naphthyl-Substituted Styrenes

Stereoselective synthesis is crucial for producing specific isomers of a chiral molecule. The hydrovinylation of alkenes, which involves the addition of a hydrogen and a vinyl group across a double bond, can be a powerful tool for this purpose. For the synthesis of stereoisomers of this compound, the stereoselective hydrovinylation of a naphthyl-substituted styrene (B11656) precursor would be a key step.

While direct literature on the hydrovinylation of naphthyl-substituted styrenes to form the target compound is scarce, related nickel-catalyzed enantioselective hydroboration of vinylarenes provides a conceptual framework. nsf.gov This reaction utilizes a chiral nickel catalyst to generate chiral benzylic boronate esters from various vinylarenes and bis(pinacolato)diboron. nsf.gov The resulting boronate esters are versatile intermediates that can be further functionalized. A similar strategy could be envisioned where a naphthyl-substituted styrene undergoes an enantioselective hydrovinylation or a related hydrofunctionalization reaction to introduce the bromo-butene moiety with stereocontrol.

Remote Functionalization and Rearrangement Strategies

Application of Remote Radical Migration in Aryl Bromides to Butene Systems

Remote functionalization strategies offer an elegant way to introduce functionality at a position distant from the initial reactive site. Radical-mediated remote functional group migration has emerged as a powerful tool in organic synthesis. researchgate.net

A notable example is the 1,4-aryl migration in the nickel-catalyzed remote cross-electrophile coupling of β-bromo amino acid esters with aryl bromides. nih.govresearchgate.net This reaction proceeds through the generation of a C(sp3)-centered radical, which then undergoes a 1,4-aryl migration. nih.govresearchgate.net This concept can be extended to butene systems. For instance, a process involving a 1,6-remote boryl radical migration has been identified in the reaction of 4-(2-bromophenyl)-1-butene (B1273423) analogues. chinesechemsoc.org This type of remote migration, which had not been previously reported, leads to the formation of 1,5-diboron compounds. chinesechemsoc.org Such a strategy could be adapted to introduce the naphthyl group at a remote position of a butene chain, followed by subsequent functionalization to yield this compound.

Aromatic Claisen Rearrangements to Introduce the Naphthyl Moiety

The Claisen rearrangement is a powerful pericyclic reaction for C-C bond formation. The aromatic Claisen rearrangement, in particular, can be used to introduce alkyl groups onto aromatic rings. This strategy can be applied to introduce the butenyl moiety onto a naphthalene core.

The first catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers has been reported using π-copper(II) complexes. rsc.orgscispace.comdntb.gov.ua This reaction can produce either (S)- or (R)-products with high enantioselectivity depending on the chiral ligand and copper salt used. rsc.orgscispace.com Density-functional-theory (DFT) calculations suggest a stepwise mechanism via tight-ion-pair intermediates. rsc.orgscispace.com A similar strategy could be employed using a substituted allyl 2-naphthyl ether that, upon rearrangement and subsequent modification, would yield the desired this compound. Additionally, a cobalt(II) complex has been shown to catalyze the asymmetric para-Claisen rearrangement of allyl α-naphthol ethers, providing another avenue for the enantioselective synthesis of naphthalenone skeletons that could serve as precursors. nih.gov

| Strategy | Key Transformation | Potential Application for Target Synthesis |

| Remote Radical Migration | 1,n-Aryl or boryl migration. nih.govchinesechemsoc.org | Introduction of the naphthyl group at a remote position of a butene chain. |

| Aromatic Claisen Rearrangement | nih.govnih.gov-Sigmatropic rearrangement of an allyl naphthyl ether. rsc.orgscispace.com | Introduction of a substituted butenyl group onto the naphthalene ring. |

Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. rsc.org

Multicomponent reactions (MCRs) that assemble three or more reactants in a single pot are particularly attractive. For instance, a pseudo-five-component reaction has been reported for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, which involves a Knoevenagel condensation followed by a Michael addition. nih.gov While not directly applicable, the principle of combining multiple reaction steps in one pot could be applied to the synthesis of this compound.

A potential cascade sequence could involve an initial coupling reaction to form a key intermediate, which then undergoes an in-situ rearrangement or cyclization. For example, a one-pot synthesis of push-pull olefins has been achieved through a multicatalysis cascade involving a Knoevenagel/Michael/aldol (B89426) condensation/decarboxylation sequence. researchgate.net Another example is the synthesis of naphtho[1,2-f] researchgate.netchinesechemsoc.orgoxazepine scaffolds through consecutive Betti/Bargellini multicomponent reactions. chemicalpapers.com Designing a specific cascade or multicomponent reaction for this compound would require careful selection of starting materials and catalysts to orchestrate the desired bond formations in a controlled manner.

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 4 2 Naphthyl 1 Butene

C-Br Bond Reactivity Analysis

The C-Br bond in 2-Bromo-4-(2-naphthyl)-1-butene is a focal point for a variety of reactions, including nucleophilic substitutions, eliminations, and radical processes. The nature of the reaction pathway is highly dependent on the reaction conditions, such as the type of nucleophile or base used, the solvent, and the temperature.

Elucidation of Nucleophilic Substitution Pathways (SN2', SN1')

Nucleophilic substitution reactions involving allylic halides like this compound can proceed through several mechanisms. The secondary nature of the alkyl halide suggests that both SN1 and SN2 pathways could be competitive.

SN2' Pathway: In the presence of a strong, unhindered nucleophile, a direct backside attack on the carbon bearing the bromine atom (an SN2 reaction) might be expected. However, the allylic nature of the substrate also allows for a concerted SN2' mechanism. In this pathway, the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and expulsion of the bromide ion. This pathway is often favored with certain soft nucleophiles.

SN1' Pathway: Under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent, an SN1' mechanism can occur. The departure of the bromide ion leads to the formation of a resonance-stabilized allylic carbocation. The nucleophile can then attack at either of the two electrophilic carbons of the allylic system, leading to a mixture of products. The large naphthyl group likely influences the stereochemical outcome of this process.

It's important to note that secondary alkyl halides can undergo both SN1 and SN2 reactions, and the specific conditions will dictate the major pathway. reddit.com

Detailed Study of Elimination Reactions (E1, E2, E1cb)

Elimination reactions are also prominent for this compound, leading to the formation of a conjugated diene system. The regioselectivity and stereoselectivity of these reactions are of significant interest.

E2 Mechanism: A strong, bulky base will favor the E2 (bimolecular elimination) pathway. pressbooks.pub This is a concerted, single-step reaction where the base removes a proton from a β-carbon, and the C-Br bond breaks simultaneously to form a double bond. pressbooks.pubmgscience.ac.in The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton being removed and the leaving group must be on opposite sides of the C-C bond. libretexts.org The use of a small base generally leads to the more substituted alkene (Zaitsev's rule), while a bulky base can favor the formation of the less substituted alkene (Hofmann's rule). pressbooks.publibretexts.org

E1 Mechanism: In the presence of a weak base and a polar protic solvent, the E1 (unimolecular elimination) mechanism can compete with the SN1 pathway. libretexts.orgmasterorganicchemistry.com This two-step process begins with the formation of a carbocation intermediate, followed by the removal of a proton by the base to form the double bond. libretexts.org

E1cb Mechanism: The E1cb (unimolecular conjugate base) mechanism is less common for simple alkyl halides but can occur if the β-proton is particularly acidic and the leaving group is poor. This involves the formation of a carbanion intermediate followed by the expulsion of the leaving group. mgscience.ac.in The presence of the electron-withdrawing naphthyl group could potentially influence the acidity of the β-protons.

| Elimination Pathway | Base Strength | Solvent | Intermediate | Rate Law |

| E2 | Strong | Any | None (Transition State) | Second order: rate = k[Substrate][Base] pressbooks.pubmgscience.ac.in |

| E1 | Weak | Polar Protic | Carbocation libretexts.org | First order: rate = k[Substrate] masterorganicchemistry.com |

| E1cb | Strong | Any | Carbanion mgscience.ac.inlibretexts.org | Can be first or second order |

Radical Reactions and Their Propagation Mechanisms

The C-Br bond can also undergo homolytic cleavage to generate radical intermediates. libretexts.org These reactions are typically initiated by light or a radical initiator like AIBN. libretexts.org

A common radical reaction is dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org The propagation cycle involves the following steps:

A tributyltin radical abstracts the bromine atom from this compound, forming tributyltin bromide and a carbon-centered radical. libretexts.org

This newly formed carbon radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated product and regenerating the tributyltin radical, which can continue the chain reaction. libretexts.org

Gas-phase reactions of aryl radicals with alkynes have been studied, and similar mechanisms involving radical addition and subsequent rearrangements or fragmentations could be envisioned for intramolecular reactions of the radical derived from this compound. rsc.org

Alkene Reactivity and Stereochemical Control

The double bond in this compound is susceptible to attack by electrophiles and can participate in pericyclic reactions.

Electrophilic Addition Mechanisms (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-bond of the alkene. numberanalytics.com

Halogenation: The addition of halogens like Br₂ or Cl₂ to an alkene typically proceeds through a cyclic halonium ion intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The nucleophilic halide ion then attacks one of the carbons of the cyclic intermediate from the backside, resulting in anti-addition of the two halogen atoms. libretexts.orglasalle.edumasterorganicchemistry.com The reaction is stereoselective. libretexts.orgmasterorganicchemistry.com

| Reaction | Reagent | Intermediate | Regioselectivity | Stereoselectivity |

| Halogenation | Br₂, Cl₂ in CCl₄ libretexts.orgmasterorganicchemistry.com | Cyclic halonium ion libretexts.orglasalle.edu | Not applicable | Anti-addition lasalle.edumasterorganicchemistry.com |

| Hydrohalogenation | HBr, HCl libretexts.org | Carbocation libretexts.org | Markovnikov numberanalytics.com | Not stereoselective lasalle.edu |

Pericyclic Reactions, including Diels-Alder and Oxa-Diels-Alder Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not typically affected by catalysts or solvent changes. msu.eduscribd.com

Diels-Alder Reaction: The alkene in this compound could potentially act as a dienophile in a Diels-Alder reaction with a conjugated diene. This [4+2] cycloaddition would lead to the formation of a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly specific, with the relative stereochemistry of the dienophile being retained in the product. scribd.com

Oxa-Diels-Alder Reaction: In an oxa-Diels-Alder reaction, the alkene would react with a diene containing an oxygen atom. This reaction is a powerful tool for the synthesis of heterocyclic compounds.

The feasibility of these cycloaddition reactions would depend on the electronic properties and steric hindrance of the alkene, which are influenced by the bromo and naphthyl substituents.

Olefin Metathesis Reaction Mechanisms (Ring-Closing, Cross, Enyne)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, a discovery that led to the 2005 Nobel Prize in Chemistry for Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. wikipedia.org The generally accepted mechanism, first proposed by Chauvin, involves the reaction of an olefin with a transition metal alkylidene complex (catalyst). libretexts.org This process proceeds through a [2+2] cycloaddition to form a metallacyclobutane intermediate. libretexts.org This four-membered ring then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal alkylidene, which continues the catalytic cycle. libretexts.org

For this compound, which possesses a terminal double bond, cross-metathesis is a particularly relevant transformation. In a cross-metathesis reaction, it would react with a partner olefin in the presence of a catalyst, such as a Grubbs catalyst (ruthenium-based) or Schrock catalyst (molybdenum-based). wikipedia.orgorganic-chemistry.org The reaction with a simple alkene like ethylene (B1197577) would be a degenerative process, but reaction with a different terminal or internal alkene would lead to new, higher-value products. The equilibrium of the reaction can often be driven forward by the removal of a volatile byproduct, such as ethylene gas, when terminal alkenes are used. organic-chemistry.org

Ring-closing metathesis (RCM) is not directly applicable to this compound alone. However, if the molecule were modified to contain a second alkene group, RCM could be employed to form a large carbocyclic or heterocyclic ring, a strategy widely used in the synthesis of macrocycles.

Enyne metathesis involves the reaction of an alkene with an alkyne. This compound could serve as the alkene partner in such a reaction, reacting with an alkyne to generate a 1,3-diene product, a valuable building block in organic synthesis.

Reactivity of the Naphthyl Substituent

Electrophilic Aromatic Substitution (EAS) Pathways on the Naphthalene (B1677914) Nucleus

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The general mechanism involves two key steps: the initial attack of the electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate (known as a naphthalenonium ion or Wheland intermediate), followed by the rapid loss of a proton to restore aromaticity. libretexts.orglumenlearning.com

Naphthalene itself does not react uniformly at all positions. Substitution at the C1 (alpha) position is generally favored kinetically over the C2 (beta) position. This preference is due to the greater stability of the naphthalenonium ion intermediate formed during alpha-substitution, which has more resonance structures that preserve one intact benzene (B151609) ring. youtube.com The alkyl substituent at the C2 position of the naphthalene ring in this compound is an activating group and directs incoming electrophiles to other positions on the same ring.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation, each requiring a specific electrophile-generating system. libretexts.orglumenlearning.com

Table 1: Common Electrophilic Aromatic Substitution Reactions on Naphthalene

| Reaction Type | Reagents | Electrophile (E+) | Typical Product from Naphthalene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-Bromonaphthalene |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Nitronaphthalene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Naphthalene-1-sulfonic acid (kinetic) or Naphthalene-2-sulfonic acid (thermodynamic) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-Acylnaphthalene |

Oxidative Cleavage and Functionalization of the Naphthalene Ring

The naphthalene nucleus, while aromatic, can be subjected to oxidation under more forceful conditions, leading to either functionalization or complete ring cleavage. The specific outcome depends heavily on the oxidant and reaction conditions.

For instance, enzymatic oxidation by naphthalene dioxygenase can introduce hydroxyl groups onto the ring, forming cis-dihydrodiols. nih.gov These intermediates can be further metabolized, leading to ring cleavage. nih.gov While a biological process, it demonstrates the ring's susceptibility to oxidative functionalization.

Chemical oxidation can lead to various products. In anaerobic degradation pathways studied in microorganisms, the naphthalene ring is often first reduced and then undergoes cleavage. For example, studies on the degradation of naphthalene and its derivatives have shown that the molecule is converted to 2-naphthoic acid derivatives, which are then reduced and subsequently undergo cleavage of the saturated ring, preserving the carbon skeleton in products like 2-carboxycyclohexylacetic acid. nih.govresearchgate.net Strong chemical oxidants like ozone or potassium permanganate (B83412) can lead to the cleavage of one or both rings, ultimately yielding phthalic acid derivatives or carbon dioxide. In some cases, controlled oxidation can yield naphthoquinones, which are important structural motifs in many natural products and dyes. researchgate.net

Catalytic Reaction Pathways and Catalytic Cycle Elucidation

Transition Metal-Catalyzed Bond-Forming Reactions

The vinyl bromide moiety in this compound is a prime handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, nickel, and copper are commonly employed.

A general catalytic cycle for these reactions (e.g., Suzuki, Heck, Sonogashira) typically involves three main stages:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the vinyl bromide, forming a high-valent organometallic intermediate (e.g., a vinyl-Pd(II)-bromide complex).

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In a Suzuki coupling, a boronic acid derivative transfers its organic group to the palladium center. In a Heck reaction, the alkene coupling partner inserts into the palladium-vinyl bond.

Reductive Elimination: The two organic fragments on the metal center couple and are expelled from the coordination sphere, forming the final product and regenerating the low-valent catalyst, which re-enters the cycle.

Table 2: Potential Cross-Coupling Partners for this compound

| Reaction Name | Coupling Partner | Metal Catalyst | Bond Formed (C-X) |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Palladium (Pd) | C-C (sp²-sp², sp²-sp³) |

| Heck Coupling | Alkene (R'-CH=CH₂) | Palladium (Pd) | C-C (sp²-sp²) |

| Sonogashira Coupling | Terminal Alkyne (R''-C≡CH) | Palladium (Pd) / Copper (Cu) | C-C (sp²-sp) |

| Stille Coupling | Organostannane (R-SnR'₃) | Palladium (Pd) | C-C (sp²-sp², sp²-sp³) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium (Pd) | C-N |

| Cynation | Cyanide Source (e.g., Zn(CN)₂) | Palladium (Pd) or Nickel (Ni) | C-CN |

Brønsted Acid-Catalyzed Reaction Mechanisms

The terminal alkene in this compound can be activated by a Brønsted acid (e.g., H₂SO₄, HCl). youtube.com The mechanism begins with the protonation of the double bond by the acid. According to Markovnikov's rule, the proton will add to the less substituted carbon (C1), leading to the formation of a more stable carbocation at the more substituted carbon (C2).

The resulting secondary carbocation is an electrophilic intermediate that can undergo several subsequent reactions:

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., water, an alcohol, or the conjugate base of the acid) can attack the carbocation, leading to an addition product. For example, reaction in aqueous acid would yield an alcohol.

Rearrangement: The secondary carbocation could potentially rearrange to a more stable carbocation via a hydride or alkyl shift, although significant stabilization is already provided by the adjacent bromine and the nearby naphthyl group.

Elimination: Loss of a proton from an adjacent carbon can occur, regenerating an alkene. This is typically the reverse of the initial protonation step unless a rearrangement has occurred.

The specific pathway taken will depend on the reaction conditions, the nature of the Brønsted acid, and the nucleophiles available in the system.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 2 Naphthyl 1 Butene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-4-(2-naphthyl)-1-butene displays characteristic signals corresponding to its unique structural features. The vinylic protons of the C1 butene chain typically appear as distinct singlets in the downfield region, generally between 5.0 and 6.0 ppm. The methylene (B1212753) protons at C3 show a triplet, while the benzylic protons at C4, adjacent to the naphthyl group, also present as a triplet. The aromatic protons of the naphthyl group produce a complex multiplet pattern further downfield, usually in the 7.4 to 8.2 ppm range, reflecting the varied electronic environments of the aromatic ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. docbrown.info Key resonances include the sp² hybridized carbons of the butene moiety, with the C1 carbon appearing around 118 ppm and the C2 carbon, bonded to the bromine atom, shifted downfield to approximately 138 ppm. The sp³ hybridized carbons of the butene chain, C3 and C4, are found in the upfield region, typically between 30 and 50 ppm. The carbons of the naphthyl ring system exhibit a series of signals in the aromatic region, generally from 125 to 135 ppm. libretexts.org The carbon attached to the bromine atom shows a characteristic chemical shift influenced by the halogen's electronegativity. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 5.0 - 6.0 (s) | ~118 |

| C2 (C-Br) | - | ~138 |

| C3 (CH₂) | Triplet | 30 - 50 |

| C4 (CH₂) | Triplet | 30 - 50 |

| Naphthyl-H | 7.4 - 8.2 (m) | - |

| Naphthyl-C | - | 125 - 135 |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity and through-space interactions within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methylene protons at C3 and the benzylic protons at C4, confirming their adjacent positions in the butene chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon-proton pairs. sdsu.eduyoutube.com This is crucial for assigning the signals of the C1, C3, and C4 protons to their corresponding carbon atoms in the butene chain, as well as assigning the aromatic protons to their respective carbons in the naphthyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry. While this compound does not have stereocenters, NOESY can provide information about the preferred conformation of the molecule by showing correlations between protons on the butene chain and nearby protons on the naphthyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit several key absorption bands that correspond to its constituent functional groups. chemicalbook.comdocbrown.info

C=C Stretch: A characteristic peak for the carbon-carbon double bond of the butene group is expected in the range of 1630-1680 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the naphthyl ring typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

=C-H Stretch: The stretching vibration of the sp² C-H bonds of the vinyl group and the aromatic ring are found above 3000 cm⁻¹. spectroscopyonline.com

C-H Stretch: The stretching vibrations of the sp³ C-H bonds in the methylene groups of the butene chain appear just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkene (C=C) | Stretch | 1630 - 1680 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Vinyl & Aromatic (=C-H) | Stretch | > 3000 |

| Alkyl (C-H) | Stretch | < 3000 |

| Alkyl Halide (C-Br) | Stretch | 500 - 600 |

Raman Spectroscopy for Alkene and Aromatic Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. nih.gov For this compound, the Raman spectrum would be expected to show a strong signal for the C=C stretching vibration of the butene group, as this is a relatively non-polar bond. chemicalbook.com The aromatic ring breathing modes of the naphthyl group would also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₄H₁₃Br), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. libretexts.org

Common fragmentation pathways would likely involve the loss of a bromine radical (M⁺ - Br), leading to a significant fragment ion. miamioh.edu Another characteristic fragmentation would be the cleavage of the butene chain, potentially leading to the formation of a stable naphthyl-containing cation. docbrown.infolibretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition. For this compound, with the chemical formula C₁₄H₁₃Br, HRMS is critical for confirming its identity. bldpharm.comcymitquimica.comriekemetals.com

The molecular weight of this compound is approximately 261.16 g/mol . bldpharm.comriekemetals.com HRMS, however, measures the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in prevalence. docbrown.info This results in two distinct molecular ion peaks in the mass spectrum, separated by two mass-to-charge (m/z) units.

The expected exact masses for the molecular ions [M]⁺ and [M+2]⁺ can be calculated with high accuracy. These precise measurements allow for the confident determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₄H₁₃⁷⁹Br]⁺ | ⁷⁹Br | 260.0201 |

| [C₁₄H₁₃⁸¹Br]⁺ | ⁸¹Br | 262.0180 |

Fragmentation Pattern Analysis for Structural Information

Electron ionization mass spectrometry (EI-MS) not only provides the molecular weight but also induces fragmentation of the molecule. The resulting pattern of fragment ions serves as a molecular fingerprint, offering valuable insights into the compound's structure. The fragmentation of this compound is expected to be influenced by its key structural features: the weak carbon-bromine bond, the allylic position, and the stable naphthyl group.

A key fragmentation pathway would involve the cleavage of the C-Br bond, which is typically the weakest bond in such molecules. docbrown.info This would lead to the loss of a bromine radical (•Br) and the formation of a [C₁₄H₁₃]⁺ cation at m/z 181. Another significant fragmentation is the allylic cleavage, which is favored due to the formation of a stable resonance-stabilized cation. Cleavage of the bond between C3 and C4 would result in the formation of the highly stable tropylium-like naphthylmethyl cation or a rearranged equivalent.

Due to the presence of bromine isotopes, any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. docbrown.infodocbrown.info

Table 2: Plausible Mass Fragments of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |

| 260/262 | [C₁₄H₁₃Br]⁺ | Molecular Ion |

| 181 | [C₁₄H₁₃]⁺ | Loss of •Br |

| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation (from benzylic/allylic cleavage) |

| 128 | [C₁₀H₈]⁺ | Naphthalene (B1677914) cation (from cleavage and rearrangement) |

| 55 | [C₄H₇]⁺ | Butenyl cation (from cleavage of the naphthyl-butyl bond) |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to identify the chromophores present. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene ring system. The vinyl bromide and the aliphatic chain are likely to have a lesser, though measurable, influence.

The parent compound, 2-bromonaphthalene (B93597), exhibits characteristic absorption bands in the UV region. nist.gov Similarly, this compound would be expected to show complex absorption patterns typical for substituted naphthalenes. These generally consist of two or three main absorption bands. The spectrum of 2-bromonaphthalene shows absorption maxima that can be used as a reference. nist.govnist.gov The butenyl substituent attached to the naphthalene ring may cause a slight red-shift (bathochromic shift) of these absorption bands.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Wavelength Range (nm) | Transition Type | Corresponding Chromophore |

| ~220-230 | π → π | Naphthalene Ring |

| ~260-290 | π → π | Naphthalene Ring |

| ~300-330 | π → π* | Naphthalene Ring |

Fluorescence Spectroscopy for Naphthyl Luminescence Properties

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and its de-excitation pathways. The naphthalene moiety is well-known for its fluorescent properties. mdpi.com Therefore, this compound is expected to be luminescent upon excitation at a wavelength corresponding to its absorption bands.

The fluorescence emission spectrum will likely be characteristic of a 2-substituted naphthalene. The emission wavelength and quantum yield can be influenced by several factors, including the solvent polarity and the presence of the bromo-butene substituent. The bromine atom, due to the "heavy-atom effect," can increase the rate of intersystem crossing to the triplet state, which may lead to a decrease in fluorescence intensity (quenching) and the potential for phosphorescence.

X-ray Crystallography for Solid-State Structural Determination (for crystalline derivatives)

While spectroscopic methods provide valuable information about connectivity and electronic properties, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is applicable if this compound or one of its derivatives can be obtained in a crystalline form suitable for analysis.

A successful crystallographic study would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov This would confirm the geometry of the double bond, the conformation of the butenyl chain relative to the naphthalene ring, and the exact spatial arrangement of the bromine atom. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as π-π stacking of the naphthalene rings or halogen bonding involving the bromine atom, which govern the solid-state properties of the material.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 2 Naphthyl 1 Butene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for a molecule of this size and complexity. DFT calculations are instrumental in predicting a range of molecular properties. For a molecule like 2-Bromo-4-(2-naphthyl)-1-butene, a common approach would involve using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), which includes diffuse and polarization functions for a more accurate description of electron distribution. researchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the minimum energy arrangement of its atoms. The molecule possesses several rotatable single bonds, leading to the possibility of multiple conformers. A conformational analysis, often performed by systematically rotating these bonds and calculating the energy of each resulting structure, is crucial to identify the global minimum energy conformer and other low-energy structures that may be present at room temperature. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=C (vinyl) | 1.34 |

| Bond Length (Å) | C-Br | 1.92 |

| Bond Length (Å) | C-C (allyl) | 1.51 |

| Bond Length (Å) | C-Naphthyl | 1.52 |

| Bond Angle (°) | C-C-Br | 123.5 |

| Bond Angle (°) | C-C=C | 125.0 |

| Bond Angle (°) | C-C-C (butene chain) | 112.0 |

Analysis of the electronic structure provides deep insights into the reactivity and spectroscopic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the C=C double bond, which are the most likely sites for electrophilic attack. The LUMO, conversely, is anticipated to have significant contributions from the C-Br antibonding orbital, indicating that this bond is a likely site for nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.30 |

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex experimental spectra. For this compound, predictions would highlight the characteristic shifts for the vinylic protons, the protons on the naphthalene ring, and the carbons attached to the bromine and in the double bond. rsc.orgmodgraph.co.uk It is known that predicting chemical shifts for carbons bonded to heavy atoms like bromine can sometimes be challenging and may require specific computational approaches or empirical corrections for high accuracy. stackexchange.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic functional groups. researchgate.netacs.org For this molecule, key predicted vibrations would include the C=C stretching of the vinyl group, C-H stretching of the aromatic and vinylic protons, and the C-Br stretching frequency. reddit.comrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic excitations from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which is related to the electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Vinylic Protons (δ, ppm) | 5.5 - 6.0 |

| ¹³C NMR | C-Br (δ, ppm) | 115 - 125 |

| IR | C=C Stretch (cm⁻¹) | 1630 - 1650 |

| IR | C-Br Stretch (cm⁻¹) | 550 - 650 |

| UV-Vis | λmax (nm) | ~220, ~275 |

Reaction Mechanism Predictions and Transition State Theory

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, and to calculate the activation energies that govern the reaction rate.

For a given reaction of this compound, such as nucleophilic substitution at the C-Br bond or addition to the C=C double bond, computational methods can be used to construct a detailed energy profile. nih.gov This profile charts the energy of the system as it progresses along the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

Using Transition State Theory (TST), these calculated activation energies can be used to predict theoretical rate constants for the reaction, providing a quantitative measure of reaction feasibility. youtube.com

Many reactions involving molecules with multiple functional groups, like this compound, can potentially yield different products. Computational modeling can be invaluable in predicting the selectivity of such reactions.

Chemoselectivity: By comparing the activation energies for reactions at different functional groups (e.g., substitution at the C-Br bond versus addition to the C=C bond), one can predict which reaction pathway is kinetically favored.

Regioselectivity: In reactions like electrophilic addition to the double bond, computational modeling can determine which of the two carbons of the double bond is more likely to be attacked by comparing the energies of the possible intermediates or transition states. youtube.com

Stereoselectivity: For reactions that can produce different stereoisomers, computational methods can predict the favored product by calculating the energies of the diastereomeric transition states leading to each stereoisomer. For instance, in an addition reaction to the double bond, the approach of the reagent can be modeled from different faces of the planar double bond to determine the most likely stereochemical outcome.

Through these computational approaches, a comprehensive theoretical understanding of the chemical behavior of this compound can be developed, guiding experimental work and providing insights that are often difficult to obtain through experimental means alone.

Topological Analysis of Electron Density (QTAIM) and Natural Bond Orbital (NBO) Analysis

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for an unambiguous definition of atoms in a molecule and the characterization of the chemical bonds between them based on the properties of the electron density at the bond critical points (BCPs). Key parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP. These parameters help in classifying interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds).

Natural Bond Orbital (NBO) analysis, developed by Frank Weinhold, provides a localized picture of bonding. It involves the analysis of the wave function in terms of localized electron-pair "bonding" units. NBO analysis is particularly useful for quantifying charge transfer, hyperconjugative interactions, and bond strength. The second-order perturbation theory analysis of the Fock matrix in the NBO basis allows for the estimation of the energetic importance of donor-acceptor (lone pair to anti-bonding orbital) interactions, which are crucial for understanding molecular stability and reactivity.

While specific data for this compound is absent, a hypothetical QTAIM and NBO analysis would likely focus on the nature of the C-Br bond, the electronic effects of the bulky naphthyl group on the butene moiety, and the intramolecular interactions that dictate the molecule's preferred conformation.

Hypothetical QTAIM Data for Key Bonds in this compound

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Character |

| C=C | ~0.3-0.4 | Negative | Negative | Covalent |

| C-Br | ~0.1-0.2 | Positive | Slightly Negative | Polar Covalent |

| C-C (naphthyl) | ~0.2-0.3 | Negative | Negative | Covalent |

| C-H | ~0.2-0.3 | Negative | Negative | Covalent |

Hypothetical NBO Analysis: Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Br) | σ(C-C) | Moderate | Hyperconjugation |

| π (C=C) | σ(C-Br) | Weak | Hyperconjugation |

| π (naphthyl) | σ*(C-C) | Weak | Hyperconjugation |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Publicly accessible molecular dynamics (MD) simulation studies specifically focused on this compound are currently unavailable. MD simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics, intermolecular interactions, and solvation properties.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms in the system over a certain period. This would generate a trajectory of atomic positions and velocities, from which various properties can be calculated.

Key areas of investigation in a hypothetical MD study would include:

Conformational Landscape: The naphthyl group and the bromo-substituted butene chain can adopt various conformations. MD simulations would reveal the most stable conformers and the energy barriers for transitions between them.

Solvent Effects: The behavior of the molecule in different solvents (e.g., polar vs. non-polar) could be simulated to understand solvation shell structure and its influence on the molecule's conformation and dynamics.

Intermolecular Interactions: In simulations with multiple molecules, the nature and strength of intermolecular interactions, such as π-π stacking between the naphthyl groups and halogen bonding involving the bromine atom, could be investigated.

The results of such simulations would be crucial for understanding the macroscopic properties of this compound, such as its solubility, viscosity, and diffusion coefficient, and for predicting its behavior in various chemical environments.

Synthesis and Reactivity of Advanced Derivatives and Analogs of 2 Bromo 4 2 Naphthyl 1 Butene

Stereoisomeric Variants: Enantiomers and Diastereomers

The creation of stereoisomeric variants of 2-bromo-4-(2-naphthyl)-1-butene, which possesses a quaternary chiral center at the C2 position, is a significant challenge in synthetic organic chemistry. The synthesis of enantiomerically pure or diastereomerically enriched forms of this compound and its analogs requires precise control over the spatial arrangement of atoms.

Asymmetric Synthesis Strategies for Enantiomerically Pure Compounds

The asymmetric synthesis of compounds with all-carbon quaternary stereocenters, such as this compound, is a formidable task due to the steric hindrance around the carbon atom. Achieving high enantioselectivity often necessitates the use of specialized synthetic strategies.

One of the most effective methods for inducing chirality is through the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed. For instance, Evans oxazolidinones are widely used chiral auxiliaries that have proven effective in a range of asymmetric transformations, including alkylations and aldol (B89426) reactions. researchgate.net The general principle involves the formation of a chiral enolate, which then reacts with an electrophile from a sterically less hindered face, leading to a high degree of diastereoselectivity. rsc.org While direct examples for the synthesis of this compound using this method are not prevalent in the literature, a plausible approach could involve the use of a chiral auxiliary to control the introduction of the bromine atom or the naphthylmethyl group.

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. wikipedia.org This approach is highly desirable from an atom economy perspective. For the synthesis of related structures, transition-metal-catalyzed reactions have shown significant promise. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the formation of chiral centers. figshare.com In the context of this compound, a related strategy could involve the enantioselective allylic substitution of a suitable precursor.

The following table summarizes general strategies that could be adapted for the asymmetric synthesis of this compound.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | General Description | Potential Application for Target Compound | Key Considerations |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. rsc.org | Attachment of a chiral auxiliary (e.g., Evans oxazolidinone) to a precursor, followed by diastereoselective bromination or coupling with a naphthyl derivative. | Availability of a suitable precursor, efficiency of auxiliary attachment and removal. researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. wikipedia.org | Enantioselective allylic bromination of a 4-(2-naphthyl)-1-butene (B1367631) precursor using a chiral catalyst. | Catalyst efficiency, enantioselectivity, and substrate scope. |

| Enzyme-Catalyzed Resolution | Kinetic resolution of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Selective enzymatic reaction (e.g., hydrolysis, oxidation) on a racemic precursor of this compound. | Enzyme selectivity, reaction conditions, and yield of the desired enantiomer. |

Diastereoselective Synthesis through Chiral Auxiliary or Catalyst Control

When a molecule contains more than one stereocenter, diastereomers are possible. The diastereoselective synthesis of derivatives of this compound involves controlling the relative configuration of these stereocenters. This is often achieved through the influence of a chiral auxiliary or a chiral catalyst that directs the approach of a reactant to a prochiral face of the substrate. osi.lv

For example, the use of Ellman's tert-butanesulfinamide as a chiral auxiliary has been highly successful in the diastereoselective synthesis of chiral amines. osi.lv A similar strategy could be envisioned for the synthesis of derivatives of this compound where a chiral auxiliary is used to control the formation of a second stereocenter in a molecule that already contains the 2-bromo-2-naphthylmethyl butene scaffold.

Catalytic methods also play a crucial role in diastereoselective synthesis. For instance, diastereoselective silacyclopropanations of functionalized chiral alkenes have been achieved with high selectivity, where steric interactions dictate the approach of the silylene intermediate. nih.gov This principle of sterically controlled diastereoselection could be applied to reactions involving derivatives of this compound.

The following table outlines general approaches for achieving diastereoselectivity.

Table 2: Diastereoselective Synthesis Approaches

| Method | Principle | Potential Application | Expected Outcome |

| Chiral Auxiliary Control | A chiral auxiliary on the substrate directs the formation of a new stereocenter. rsc.orgosi.lv | Reaction of a chiral precursor of this compound with a prochiral reagent. | Formation of one diastereomer in excess. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Introduction of a new substituent to a chiral, enantiomerically pure derivative of this compound. | Preferential formation of one diastereomer due to steric or electronic effects. |

| Catalyst-Controlled Diastereoselection | A chiral catalyst interacts with the substrate to favor the formation of one diastereomer. | Reaction of a prochiral derivative of this compound in the presence of a chiral catalyst. | High diastereomeric excess of the product. |

Analogs with Varied Halogenation Patterns or Alternative Halogens (e.g., Fluoro, Chloro, Iodo)

The synthesis of analogs of this compound with different halogens at the 2-position can significantly alter the compound's reactivity and potential applications. The preparation of these fluoro, chloro, and iodo analogs would likely require modifications to the synthetic route used for the bromo derivative.

For the synthesis of the chloro analog, 2-chloro-4-(2-naphthyl)-1-butene , one could potentially adapt methods used for the synthesis of other 2-chloro-1-alkenes. For instance, the reaction of a suitable ketone precursor with a chlorinating agent like phosphorus pentachloride or thionyl chloride is a common method for producing vinyl chlorides. chemicalbook.com

The synthesis of the fluoro analog, 2-fluoro-4-(2-naphthyl)-1-butene , presents a greater challenge due to the unique reactivity of fluorine. Direct fluorination of an enolate precursor with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is a common strategy. rsc.org Diastereoselective fluorination has been achieved using chiral auxiliaries. rsc.org

For the iodo analog, 2-iodo-4-(2-naphthyl)-1-butene , methods involving the reaction of a terminal alkyne with an iodine source in the presence of a suitable catalyst or promoter could be employed. nih.gov Alternatively, the conversion of a corresponding bromo or chloro derivative to the iodo analog via a Finkelstein reaction might be feasible.

The following table summarizes potential synthetic routes to halogen analogs.

Table 3: Potential Synthetic Routes to Halogen Analogs

| Halogen Analog | Potential Synthetic Strategy | Reagents and Conditions |

| Fluoro | Electrophilic fluorination of a corresponding enolate. rsc.org | A suitable precursor ketone, a strong base (e.g., LDA), and an electrophilic fluorine source (e.g., NFSI). |

| Chloro | Reaction of a ketone precursor with a chlorinating agent. chemicalbook.com | A precursor ketone and a reagent like PCl₅ or SOCl₂. |

| Iodo | Iodination of a terminal alkyne precursor. nih.gov | A terminal alkyne, an iodine source (e.g., I₂), and a suitable catalyst or promoter. |

| Iodo | Halogen exchange from a bromo or chloro analog. | The bromo or chloro analog and an iodide salt (e.g., NaI) in a suitable solvent (Finkelstein reaction). |

Modifications of the Butene Chain

Modifying the butene chain of this compound can lead to a variety of structural isomers and derivatives with distinct chemical properties and potential applications.

Isomers with Altered Alkene Positions or Substituents (e.g., 2-Bromo-4-(2-naphthyl)-2-butene)

The isomerization of the double bond from the terminal position (C1-C2) to an internal position (C2-C3) would result in 2-bromo-4-(2-naphthyl)-2-butene . This isomer can exist as E and Z diastereomers. The synthesis of such internal vinyl bromides can sometimes be achieved through the controlled hydrobromination of a corresponding allene (B1206475) or the isomerization of a terminal vinyl bromide under acidic or basic conditions. sci-hub.se The relative stability of the terminal versus internal alkene would be a key factor in such an isomerization.

The synthesis of substituted butene isomers can be approached through various methods. For instance, the preparation of cis- and trans-2-butene-1,4-diol has been well-documented, often starting from the hydrogenation of 2-butyne-1,4-diol. researchgate.net Similar strategies involving the manipulation of functional groups on a butyne precursor could potentially be adapted to synthesize substituted butene analogs of the target compound.

Table 4: Potential Synthetic Approaches to Butene Isomers

| Isomer/Derivative | Synthetic Approach | Key Transformation |

| 2-Bromo-4-(2-naphthyl)-2-butene | Isomerization of the terminal alkene. sci-hub.se | Acid or base-catalyzed double bond migration. |

| Substituted butene analogs | Functionalization of a butyne precursor. researchgate.net | Partial reduction of an alkyne to an alkene, followed by functional group manipulation. |

Ring-Closed or Polycyclic Derivatives (e.g., Via Metathesis)

The butene chain of this compound provides a handle for the construction of ring-closed or polycyclic derivatives. Two powerful reactions for this purpose are ring-closing metathesis (RCM) and the intramolecular Heck reaction.

Ring-Closing Metathesis (RCM) is a versatile method for the formation of cyclic alkenes from diene precursors. organic-chemistry.orgwikipedia.org To apply this to the target compound, a second double bond would need to be introduced into the molecule. For example, if the naphthyl group were replaced by a dienyl-containing moiety, RCM could be used to form a new ring. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts, and is known for its tolerance of a wide range of functional groups. organic-chemistry.org

The intramolecular Heck reaction is a palladium-catalyzed cyclization of an aryl or vinyl halide with a tethered alkene. wikipedia.org This reaction is particularly well-suited for the synthesis of polycyclic systems. nih.gov For a derivative of this compound, where the naphthyl ring is substituted with a halide, an intramolecular Heck reaction could potentially be used to form a new ring by connecting the naphthyl ring to the butene chain, leading to a tetrahydrophenanthrene derivative. The success of such a reaction would depend on the length and flexibility of the tether connecting the aryl halide and the alkene. princeton.edu

Another approach to cyclization involves the electrophilic cyclization of alkynes, which has been used to synthesize naphthalenes and other fused aromatic systems. nih.gov An appropriately substituted precursor containing the naphthyl group and a butenyl side chain with an alkyne could potentially undergo cyclization to form a polycyclic derivative. uni.lu

Table 5: Potential Cyclization Strategies

| Cyclization Method | Precursor Requirement | Potential Product |

| Ring-Closing Metathesis (RCM) | A diene derivative of the target compound. | A new carbocyclic or heterocyclic ring. |

| Intramolecular Heck Reaction | An aryl or vinyl halide tethered to the butene chain. wikipedia.org | A polycyclic system, such as a tetrahydrophenanthrene derivative. |

| Electrophilic Cyclization | An alkyne-containing side chain on the naphthyl group. nih.gov | A fused polycyclic aromatic system. |

Functionalization of the Naphthyl Moiety